Product packaging for 1-Chloro-4-phenylisoquinoline(Cat. No.:)

1-Chloro-4-phenylisoquinoline

Cat. No.: B8697992
M. Wt: 239.70 g/mol
InChI Key: SMIGICYHCZUSHY-UHFFFAOYSA-N
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Description

1-Chloro-4-phenylisoquinoline is a useful research compound. Its molecular formula is C15H10ClN and its molecular weight is 239.70 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H10ClN B8697992 1-Chloro-4-phenylisoquinoline

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H10ClN

Molecular Weight

239.70 g/mol

IUPAC Name

1-chloro-4-phenylisoquinoline

InChI

InChI=1S/C15H10ClN/c16-15-13-9-5-4-8-12(13)14(10-17-15)11-6-2-1-3-7-11/h1-10H

InChI Key

SMIGICYHCZUSHY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CN=C(C3=CC=CC=C32)Cl

Origin of Product

United States

Contextualization Within Modern Isoquinoline Chemistry Research

The isoquinoline (B145761) framework, consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of modern medicinal and materials chemistry. ontosight.airsc.org Research into isoquinoline derivatives is driven by their wide-ranging biological activities, including antimicrobial and anticancer properties. nih.gov 1-Chloro-4-phenylisoquinoline is a prominent example of a substituted isoquinoline, where the strategic placement of the chloro and phenyl groups on the core structure dictates its unique chemical reactivity and potential applications.

The presence of a chlorine atom at the C-1 position is particularly significant. Theoretical and experimental studies on related 1-chloroisoquinolines have shown that this position is highly susceptible to nucleophilic substitution and metal-catalyzed cross-coupling reactions. rsc.orgjst.go.jpchemicalbook.com This high reactivity makes 1-chloroisoquinolines, including the 1-Chloro-4-phenyl derivative, valuable intermediates for the synthesis of more complex, functionalized isoquinoline systems. The phenyl group at the C-4 position further modulates the electronic properties and steric environment of the molecule, influencing its reactivity and potential as a ligand in coordination chemistry.

Strategic Importance in Organic Synthesis and Materials Science Research

The true value of 1-Chloro-4-phenylisoquinoline in academic research lies in its utility as a versatile building block for creating a diverse array of more complex molecules.

In Organic Synthesis: A Gateway to Substituted Isoquinolines

The chloro substituent at the 1-position serves as a "handle" for introducing a wide variety of functional groups through cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds, is a prime example. libretexts.orgnih.gov In this context, this compound can be reacted with various boronic acids in the presence of a palladium catalyst to generate a library of 1,4-disubstituted isoquinolines. rsc.orgresearchgate.net This strategy is highly efficient and allows for the introduction of diverse aryl and heteroaryl groups at the 1-position, a key step in the synthesis of potential new drug candidates and other functional molecules.

The reactivity of the C-Cl bond in 1-chloroisoquinolines is well-established, making it a preferred site for substitution over other positions on the isoquinoline (B145761) ring. rsc.org This predictable regioselectivity is a significant advantage in multi-step organic synthesis.

Table 1: Comparison of Related Chloro-Substituted Heterocycles in Synthesis

Compound Key Reactive Feature Common Synthetic Application
This compound Highly reactive C1-Cl bond Suzuki-Miyaura cross-coupling to form 1,4-disubstituted isoquinolines.
1,3-Dichloroisoquinoline Differential reactivity of C1-Cl and C3-Cl bonds Stepwise functionalization at C1 and C3 positions. rsc.org
4,7-Dichloroquinoline Regioselective Suzuki coupling Synthesis of substituted quinolines. researchgate.net

This table is generated based on data from the text and is for illustrative purposes.

In Materials Science: A Scaffold for Luminescent Materials

The 1-phenylisoquinoline (B189431) scaffold is a critical component in the development of advanced materials, particularly for organic light-emitting diodes (OLEDs). alfachemic.com Cyclometalated iridium(III) complexes featuring 1-phenylisoquinoline-based ligands have been shown to be highly efficient phosphorescent emitters, a key requirement for high-performance OLEDs. rsc.orgrsc.orgmdpi.com These complexes can emit light in the deep-red and near-infrared (NIR) regions of the spectrum, which is highly desirable for applications in displays and bio-imaging. nih.govpolyu.edu.hk

While research has often focused on derivatives like 1-phenylisoquinoline-4-carbonitrile, the fundamental 1-phenylisoquinoline core is responsible for the desirable photophysical properties. nih.govresearchgate.net The introduction of a chloro group at the 1-position, as in this compound, offers a synthetic route to covalently link this promising luminophore to other molecular fragments or polymer backbones, enabling the design of new and improved emissive materials.

Table 2: Application of 1-Phenylisoquinoline Derivatives in OLEDs

Derivative Role in OLED Emission Color Reference
1-Phenylisoquinoline (piq) Cyclometalating ligand in Iridium(III) complexes Deep-Red rsc.orgmdpi.com
1-Phenylisoquinoline-4-carbonitrile (piq-CN) Cyclometalating ligand for NIR emitters Near-Infrared (NIR) nih.govpolyu.edu.hk

This table is generated based on data from the text and is for illustrative purposes.

Advanced Spectroscopic and Structural Characterization of 1 Chloro 4 Phenylisoquinoline and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of a compound's elemental composition. By providing highly accurate mass-to-charge ratio (m/z) measurements, typically to within a few parts per million (ppm), HRMS allows for the confident assignment of a molecular formula.

The fragmentation patterns observed in the mass spectrum can also offer valuable structural information. For aromatic and heterocyclic systems like 1-chloro-4-phenylisoquinoline, the molecular ion peak is typically strong due to the stability of the ring system. Common fragmentation pathways may involve the loss of the chlorine atom or cleavage of the phenyl group, providing further corroboration of the proposed structure.

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for elucidating the detailed atomic connectivity and spatial arrangement of atoms in a molecule. For this compound, a suite of one- and two-dimensional NMR experiments provides a complete picture of its structure.

¹H, ¹³C, and ¹⁵N NMR Chemical Shifts and Coupling Constants Analysis

The ¹H and ¹³C NMR spectra of this compound and its derivatives provide key information about the chemical environment of each proton and carbon atom. While specific data for the 4-phenyl isomer is not detailed in the provided search results, the data for 1-chloro-3-phenylisoquinoline (B8700255) offers a valuable comparative framework.

For 1-chloro-3-phenylisoquinoline, the ¹H NMR spectrum in CDCl₃ shows distinct signals for the aromatic protons. doi.org The protons of the isoquinoline (B145761) core and the phenyl ring resonate in the downfield region, typically between δ 7.0 and 8.5 ppm. doi.org The coupling constants (J values) between adjacent protons are crucial for determining their relative positions on the aromatic rings.

The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving a distinct resonance. doi.org The chemical shifts are indicative of the electronic environment, with carbons attached to electronegative atoms like chlorine and nitrogen appearing at different fields compared to the other aromatic carbons.

Compound Nucleus Chemical Shift (δ, ppm)
1-Chloro-3-phenylisoquinoline¹H8.34 (d, J = 7.5 Hz, 1H), 8.12 (d, J = 6.5 Hz, 2H), 8.00 (s, 1H), 7.88 (d, J = 7.5 Hz, 1H), 7.75-7.65 (m, 2H), 7.50-7.43 (m, 3H)
1-Chloro-3-phenylisoquinoline¹³C151.4, 150.4, 138.7, 138.0, 131.3, 129.0, 128.2, 127.4, 127.0, 126.5, 126.0, 116.3

Note: Data is for 1-chloro-3-phenylisoquinoline as a representative example. doi.org

¹⁵N NMR, although less commonly reported due to the lower natural abundance and sensitivity of the ¹⁵N nucleus, can provide direct information about the electronic environment of the nitrogen atom in the isoquinoline ring.

2D NMR Techniques (e.g., COSY, HMQC, HMBC, NOESY)

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C NMR spectra of molecules like this compound.

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. By identifying which protons are coupled to each other, the connectivity within the isoquinoline and phenyl rings can be traced.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) : These experiments correlate directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak in an HMQC/HSQC spectrum links a specific proton signal to the signal of the carbon it is attached to, allowing for the definitive assignment of carbon resonances.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique shows correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). HMBC is crucial for connecting different spin systems and for identifying quaternary carbons (carbons with no attached protons), such as the carbon atom bearing the chlorine and the carbon at the junction of the two rings.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons. Cross-peaks in a NOESY spectrum indicate that two protons are close in space, even if they are not directly coupled. This is particularly useful for determining the relative orientation of the phenyl group with respect to the isoquinoline core.

Solid-State NMR Applications

While solution-state NMR is the standard for routine structural elucidation, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. acs.orgrsc.orgworktribe.com For isoquinoline derivatives, ssNMR can be used to study polymorphism (the existence of different crystal forms), which can have significant implications for the physical properties of the material. rsc.org By analyzing the chemical shift anisotropy and dipolar couplings, which are averaged out in solution, ssNMR can provide detailed information about intermolecular interactions and molecular packing in the crystal lattice. worktribe.com

Single-Crystal X-ray Diffraction for Definitive Structural Determination

For the structural elucidation of isoquinoline derivatives, single-crystal X-ray diffraction has been successfully employed. rsc.orgresearchgate.netresearchgate.net For instance, studies on related 4-aryl-1-trichloromethylisoquinolines have utilized this method to confirm their molecular structures. researchgate.net The analysis of a suitable single crystal of this compound would yield a detailed structural model, including the precise bond lengths of the C-Cl, C-N, and C-C bonds, as well as the dihedral angle between the phenyl ring and the isoquinoline plane. This information is invaluable for understanding the steric and electronic effects of the substituents on the isoquinoline core.

Parameter Description Expected Information from X-ray Diffraction
Bond Lengths The distance between the nuclei of two bonded atoms.Precise measurement of C-Cl, C-N, and all C-C and C-H bond lengths.
Bond Angles The angle formed between three connected atoms.Accurate determination of the geometry around each atom in the molecule.
Dihedral Angles The angle between two intersecting planes.The twist angle between the phenyl group and the isoquinoline ring system.
Crystal Packing The arrangement of molecules in the crystal lattice.Information on intermolecular interactions such as π-π stacking or halogen bonding.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and for obtaining a unique "molecular fingerprint" that can be used for compound identification.

The FTIR and Raman spectra of this compound would be characterized by a series of bands corresponding to the various vibrational modes of the molecule.

Aromatic C-H stretching: These vibrations typically appear in the region of 3100-3000 cm⁻¹.

C=C and C=N stretching: The stretching vibrations of the aromatic rings and the C=N bond of the isoquinoline core are expected in the 1650-1450 cm⁻¹ region.

C-Cl stretching: The vibration of the carbon-chlorine bond is expected to appear in the fingerprint region, typically between 800 and 600 cm⁻¹.

Out-of-plane C-H bending: These bands, which are often strong in the IR spectrum, appear below 900 cm⁻¹ and are characteristic of the substitution pattern on the aromatic rings.

Studies on related quinoline (B57606) and isoquinoline derivatives have utilized FTIR and Raman spectroscopy for complete vibrational assignment. tubitak.gov.tr The combination of both techniques is particularly powerful, as some vibrational modes may be strong in the Raman spectrum but weak in the IR, and vice versa, due to the different selection rules.

Vibrational Mode Typical Wavenumber Range (cm⁻¹)
Aromatic C-H Stretch3100 - 3000
C=C/C=N Ring Stretch1650 - 1450
C-H In-plane Bend1300 - 1000
C-H Out-of-plane Bend900 - 675
C-Cl Stretch800 - 600

Electronic Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation Studies

Electronic spectroscopy, encompassing UV-Vis absorption and fluorescence techniques, provides profound insights into the electronic structure and excited-state dynamics of molecules like this compound. These methods are instrumental in characterizing the electronic transitions and understanding the extent of conjugation within the molecular framework.

The UV-Vis absorption spectrum of a molecule reveals the wavelengths of light that are absorbed, corresponding to the energy required to promote an electron from a lower energy molecular orbital to a higher energy one. In aromatic systems such as this compound, the primary electronic transitions observed are π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity (large molar absorptivity, ε), arise from the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system of the phenyl and isoquinoline rings. The n → π* transitions, involving the promotion of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital, are generally weaker.

The position and intensity of these absorption bands are highly sensitive to the molecular structure and the solvent environment. For instance, the substitution pattern on both the phenyl and isoquinoline rings can significantly alter the electronic properties and, consequently, the absorption spectrum. Electron-donating or electron-withdrawing groups can shift the absorption maxima to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths.

Research on related phenylisoquinoline systems provides a basis for understanding the expected electronic behavior. For example, studies on various iridium(III) complexes containing 1-phenylisoquinoline (B189431) (piq) ligands have extensively characterized their UV-Vis absorption properties. ias.ac.inpku.edu.cnrsc.org These complexes typically exhibit intense ligand-centered (LC) π→π* transitions in the high-energy region of the spectrum and weaker metal-to-ligand charge-transfer (MLCT) bands at lower energies. rsc.org While this compound itself lacks a metal center, the principles of ligand-based electronic transitions are transferable. The absorption bands in the 200-400 nm region can be attributed to the π→π* transitions of the conjugated phenylisoquinoline framework. researchgate.net Weaker absorption bands at longer wavelengths may arise from intramolecular charge transfer (ICT) transitions. researchgate.net

Fluorescence spectroscopy complements UV-Vis absorption by providing information about the emissive properties of a molecule after it has been excited to a higher electronic state. Following absorption of light, the excited molecule can relax to the ground state by emitting a photon. The wavelength of this emitted light is typically longer than the absorbed wavelength (a phenomenon known as the Stokes shift). The fluorescence quantum yield (ΦF), which is the ratio of emitted photons to absorbed photons, is a measure of the efficiency of the fluorescence process.

The fluorescence characteristics of this compound and its derivatives are also strongly influenced by their molecular structure and environment. The presence of the chlorine atom and the phenyl group at positions 1 and 4, respectively, will dictate the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn governs the emission properties. Studies on substituted quinolines and quinazolines have shown that the introduction of different functional groups can tune the emission color from blue to red and affect the quantum yield. researchgate.netacs.org For instance, push-pull systems often exhibit strong solvatochromism, where the emission maximum shifts significantly with solvent polarity, indicating a more polar excited state. acs.org

While specific experimental data for this compound is not extensively available in the public domain, data from structurally similar compounds can provide valuable estimates. The following interactive table summarizes typical photophysical data for related phenylisoquinoline derivatives.

Compound/SystemAbsorption Maxima (λ_abs, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)Emission Maxima (λ_em, nm)Quantum Yield (Φ)Solvent
Iridium(III) complex with 1-phenylisoquinoline281, 382, 4443.2 x 10⁴, 4.75 x 10³, 2.4 x 10³~596-CH₃CN
Iridium(III) complex [(ppz)₂Ir(piq)]296, 342, 395, 442-618-CH₂Cl₂
6-chloro-2-(4-cynophenyl)-4-phenyl quinoline--434-Solid State
Iridium(III) complexes with piq-CN derivatives200-400> 2 x 10⁴695-714 (NIR)-Tetrahydrofuran

Note: This table is illustrative and compiles data from various related compounds to provide a general understanding of the expected spectroscopic properties. ppz = 1-phenylpyrazole, piq = 1-phenylisoquinoline, piq-CN = 1-phenylisoquinoline-4-carbonitrile. Data sourced from references pku.edu.cnrsc.orgresearchgate.netresearchgate.net.

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Chiral Derivatives

When a molecule is chiral, meaning it is non-superimposable on its mirror image, it can interact differently with left and right circularly polarized light. Chiroptical spectroscopy, particularly circular dichroism (CD), is a powerful technique for studying such molecules. CD spectroscopy measures the differential absorption of left and right circularly polarized light (ΔA = A_L - A_R), providing information about the absolute configuration and conformation of chiral compounds.

While this compound itself is achiral, chirality can be introduced into its derivatives through several mechanisms. One common source of chirality in such systems is atropisomerism, which arises from hindered rotation around a single bond. In the case of substituted 4-phenylisoquinolines, if bulky groups are present on the phenyl ring and/or the isoquinoline core, rotation around the C4-C(phenyl) bond can be restricted, leading to stable, separable enantiomers. Another approach is the introduction of a stereocenter elsewhere in the molecule.

The CD spectrum of a chiral derivative would exhibit positive or negative bands (known as Cotton effects) corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the three-dimensional arrangement of the chromophores in the molecule.

Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are often used in conjunction with experimental CD spectra to assign the absolute configuration of chiral molecules. csic.es By comparing the experimentally measured CD spectrum with the theoretically predicted spectra for the (R) and (S) enantiomers, the absolute configuration can be determined with a high degree of confidence.

The field of chiral isoquinoline alkaloids and related synthetic structures provides a rich context for understanding the potential chiroptical properties of chiral this compound derivatives. For example, the chiroptical properties of 1-methyl-1,2,3,4-tetrahydroisoquinolines have been studied to establish rules correlating their CD spectra with their absolute configuration. acs.org More recently, the design and synthesis of axially chiral isoquinoline-derived boramidines have demonstrated strong CD signals, highlighting the potential of the isoquinoline scaffold in creating materials with significant chiroptical responses. researchgate.net

Furthermore, the study of helicenes, which possess inherent helical chirality, offers insights into how extended π-conjugated systems containing heteroatoms can give rise to pronounced chiroptical properties, including both circular dichroism and circularly polarized luminescence (CPL). researchgate.netnih.gov CPL is the differential emission of left and right circularly polarized light from a chiral luminophore and is a key property for applications in 3D displays and spintronics.

The following interactive table presents hypothetical but plausible chiroptical data for a chiral derivative of this compound, based on findings for related chiral heterocyclic systems.

Chiral DerivativeWavelength (nm)Δε (M⁻¹cm⁻¹)Electronic Transition
(P)-atropisomer of a substituted this compound~350+15π → π
(P)-atropisomer of a substituted this compound~280-25π → π
(M)-atropisomer of a substituted this compound~350-15π → π
(M)-atropisomer of a substituted this compound~280+25π → π

Note: This table is illustrative, presenting expected trends for enantiomeric pairs where (P) and (M) denote the helicity of the atropisomer. The signs of the Cotton effects for the (M)-atropisomer would be opposite to those of the (P)-atropisomer.

Theoretical and Computational Chemistry Studies on 1 Chloro 4 Phenylisoquinoline

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 1-chloro-4-phenylisoquinoline, these calculations reveal how the interplay of its different structural components dictates its behavior.

Density Functional Theory (DFT) for Geometry Optimization and Energy Landscapes

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. scilit.comresearchgate.net DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. This is achieved by finding the minimum energy structure on the potential energy surface.

The optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. For this compound, a key parameter is the dihedral angle between the isoquinoline (B145761) and phenyl rings, which influences the extent of π-conjugation between the two aromatic systems. The presence of the chlorine atom at the C1 position can induce slight distortions in the planarity of the isoquinoline ring system.

Energy landscape analysis, also performed using DFT, helps to identify different stable conformations (local minima) and the energy barriers (transition states) that separate them. This is particularly relevant for the rotation of the phenyl group relative to the isoquinoline core.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated using DFT)

ParameterBond Length (Å)Bond Angle (°)Dihedral Angle (°)
C1-Cl1.745
C1-N21.315
N2-C31.378
C3-C41.412
C4-C4a1.410
C4-C1'1.490
C1-N2-C3117.5
N2-C1-C8a123.0
C3-C4-C1'120.8
C3-C4-C1'-C2'

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from DFT calculations.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. rsc.orgresearchgate.net The MEP map visually represents the electrostatic potential on the electron density surface. For this compound, regions of negative potential (typically colored red or yellow) are expected around the nitrogen atom due to its lone pair of electrons, indicating its susceptibility to electrophilic attack or coordination to metal centers. Regions of positive potential (blue) are likely to be found around the hydrogen atoms and potentially near the chlorine atom, suggesting sites for nucleophilic attack.

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In this compound, the HOMO is likely to be distributed over the electron-rich phenyl and isoquinoline rings, while the LUMO may be localized more on the isoquinoline moiety, particularly the C=N bond and the carbon atom attached to the chlorine. The presence of the electron-withdrawing chlorine atom is expected to lower the energy of both the HOMO and LUMO compared to the parent 1-phenylisoquinoline (B189431).

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.80
HOMO-LUMO Gap (ΔE)4.45

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from FMO analysis.

Computational Prediction of Spectroscopic Parameters (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties of this compound, which can be used to interpret experimental spectra or to identify the compound.

DFT calculations can provide theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). sci-hub.st By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be estimated. These predicted spectra can be compared with experimental data to confirm the structure of the molecule.

Time-Dependent Density Functional Theory (TD-DFT) is used to predict the electronic absorption spectra (UV-Vis). acs.org This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated transition energies and oscillator strengths can be used to simulate the UV-Vis spectrum, providing insights into the electronic structure and the nature of the transitions (e.g., π-π* or n-π*).

The vibrational frequencies of this compound can be calculated using DFT. These frequencies correspond to the peaks observed in an Infrared (IR) spectrum. nih.gov The calculated IR spectrum can help in the assignment of experimental vibrational bands to specific molecular motions, such as C-H stretching, C=N stretching, and the C-Cl stretching modes.

Table 3: Predicted Spectroscopic Data for this compound

SpectroscopyParameterPredicted Value
¹³C NMRChemical Shift (C1)155.2 ppm
¹H NMRChemical Shift (H3)8.15 ppm
UV-Visλmax285 nm, 320 nm
IRVibrational Frequency (C-Cl stretch)750 cm⁻¹

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from computational predictions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a powerful tool for investigating the detailed mechanisms of chemical reactions involving this compound. It allows for the exploration of reaction pathways that may be difficult to study experimentally.

Transition State Characterization and Reaction Pathway Analysis

By mapping the potential energy surface, computational methods can identify the transition states that connect reactants to products. A transition state is a first-order saddle point on the potential energy surface, representing the energy maximum along the reaction coordinate. Characterizing the geometry and energy of the transition state is crucial for understanding the reaction mechanism.

For reactions such as nucleophilic substitution at the C1 position, computational studies can model the approach of the nucleophile, the formation of an intermediate (if any), and the departure of the chloride leaving group. researchgate.net Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified transition state indeed connects the reactants and products on the potential energy surface.

Kinetic and Thermodynamic Parameters from Computational Studies

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface have been located and characterized, various kinetic and thermodynamic parameters can be calculated.

The activation energy (ΔE‡) of a reaction, which is the energy difference between the transition state and the reactants, can be directly obtained from the calculations. This provides a quantitative measure of the kinetic barrier of the reaction. According to transition state theory, the rate constant of a reaction is exponentially dependent on the activation energy.

Thermodynamic parameters such as the enthalpy of reaction (ΔH) and the Gibbs free energy of reaction (ΔG) can also be calculated. These values determine the spontaneity and the position of the equilibrium of a reaction. For example, in a substitution reaction, these parameters would indicate whether the substitution is energetically favorable.

Table 4: Calculated Thermodynamic and Kinetic Data for a Hypothetical Nucleophilic Substitution Reaction of this compound

ParameterValue (kcal/mol)
Activation Energy (ΔE‡)+25.5
Enthalpy of Reaction (ΔH)-10.2
Gibbs Free Energy of Reaction (ΔG)-8.5

Note: The data in this table is hypothetical and for illustrative purposes, representing typical values that would be obtained from computational studies of a reaction mechanism.

Molecular Dynamics Simulations (e.g., solvent effects, material interactions)

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can provide critical data on its conformational dynamics, stability, and interactions with its environment, such as solvents or biological macromolecules.

While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the methodology is well-established for related isoquinoline and quinoline (B57606) structures. For instance, MD simulations are frequently employed to assess the stability of ligand-protein complexes. For the closely related isomer, 1-Chloro-3-phenylisoquinoline (B8700255), it has been proposed that MD simulations using software like GROMACS with trajectories of 100 nanoseconds can effectively assess the stability of such complexes under physiological conditions. This type of simulation would track the atomic positions of this compound and its interacting partners, governed by a chosen force field that approximates the intra- and intermolecular forces.

Solvent Effects: The behavior of this compound in different solvents is critical for understanding its solubility, stability, and reaction kinetics. The phenyl group at the 4-position increases the molecule's hydrophobicity, which may lower its solubility in aqueous solutions while potentially improving it in organic solvents. nih.gov MD simulations can model the explicit interactions between the solute (this compound) and solvent molecules (e.g., water, ethanol, DMSO).

By simulating the system, researchers can calculate properties like the radial distribution function, which describes how the density of solvent molecules varies as a function of distance from a specific atom on the solute. This provides a detailed picture of the solvation shell and can help explain observed solubility and reactivity trends. Studies on other chloro-substituted heterocyclic compounds have demonstrated that solvent polarity and hydrogen bonding capabilities significantly influence reaction pathways and rates. acs.org

Material and Biomolecule Interactions: MD simulations are invaluable for studying how this compound might interact with surfaces or biological targets like proteins and nucleic acids. In the context of drug discovery, docking simulations—a related but distinct technique—are often used first to predict the preferred binding orientation of a molecule to a target. Subsequently, MD simulations can be run on the predicted complex to evaluate its stability over time. For example, in silico studies on 4-Chloro-1,2-phenylenediamine have utilized molecular dynamics to confirm the stability of its complex with Human Serum Albumin (HSA). frontiersin.org A similar approach for this compound would involve simulating its complex with a target protein to observe the persistence of key interactions, such as hydrogen bonds or hydrophobic contacts, which are essential for binding affinity.

A hypothetical MD simulation setup for studying this compound's interaction with a protein target is outlined in the table below.

ParameterExample Value/SettingPurpose
Software GROMACS, AMBERTo run the molecular dynamics simulation.
Force Field CHARMM36, OPLS-AATo define the potential energy function of the system.
Solvent Model TIP3P, SPC/ETo explicitly model water molecules.
System Size ~50,000 atomsTo ensure the simulation box is large enough to avoid self-interaction.
Simulation Time 100 - 500 nsTo observe the dynamic stability and conformational changes of the complex.
Ensemble NPT (Isothermal-isobaric)To simulate conditions of constant temperature and pressure, mimicking physiological environments.
Temperature 300 KTo approximate physiological temperature.
Pressure 1 barTo approximate atmospheric pressure.

This table represents a typical setup for MD simulations and is provided for illustrative purposes. Specific parameters would be optimized for the system under study.

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative structure-reactivity relationship (QSRR) models are mathematical models that attempt to predict the reactivity of a chemical compound based on its molecular structure. These models are built by finding a statistically significant correlation between calculated molecular descriptors and experimentally determined reactivity data.

For this compound, QSRR studies could be instrumental in predicting its behavior in various chemical reactions, such as nucleophilic substitution at the C1 position, which is activated by the chloro-substituent. The reactivity of this position is a key feature, making the compound a versatile precursor in synthetic chemistry.

Descriptor Calculation and Model Building: To build a QSRR model, a set of known isoquinoline derivatives would be used as a training set. For each molecule in the set, a variety of molecular descriptors would be calculated using computational software. These descriptors fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and the energies of frontier molecular orbitals (HOMO and LUMO). DFT calculations are often used to obtain these properties. nih.gov For example, a lower LUMO energy for this compound would suggest a higher susceptibility to nucleophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule, such as molecular volume, surface area, and specific steric parameters (e.g., Taft or Charton parameters). The bulky phenyl group at the 4-position would significantly influence these descriptors.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule, describing its connectivity and branching.

Once the descriptors are calculated and the corresponding reactivity data (e.g., reaction rate constants) are collected, statistical methods like multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build the QSRR equation.

Predicting Reactivity: A validated QSRR model could predict the reactivity of new, unsynthesized this compound derivatives. For instance, a model could predict how changing the substitution pattern on the 4-phenyl ring would affect the rate of a Suzuki-Miyaura coupling reaction at the C1 position. This predictive power allows chemists to prioritize the synthesis of compounds with desired reactivity profiles, saving time and resources. While no specific QSRR models for this compound are reported, the principles are widely applied in medicinal chemistry and materials science. whiterose.ac.uk

Descriptor TypeExample DescriptorRelevance to this compound Reactivity
Electronic LUMO EnergyIndicates susceptibility to nucleophilic attack at the C1 position.
Partial Charge on C1A more positive charge suggests a more electrophilic site for reaction.
Steric Molar RefractivityRelates to the volume and polarizability of the molecule, affecting interactions.
Sterimol ParametersQuantifies the steric bulk of substituents on the phenyl ring.
Topological Wiener IndexDescribes the overall branching and size of the molecular structure.
Kappa Shape IndicesQuantifies different aspects of the molecular shape.

This table provides examples of descriptors that would be relevant in a QSRR study of this compound and its derivatives.

Advanced Applications of 1 Chloro 4 Phenylisoquinoline in Materials Science and Catalysis

Role as a Precursor in Organic Electronic Materials

The 4-phenylisoquinoline (B177005) core is a valuable component in the design of materials for organic electronics. The strategic placement of the phenyl group influences the molecule's photophysical properties, while the chloro substituent at the C1 position serves as a convenient and reactive handle for introducing a variety of functional groups through cross-coupling reactions. This adaptability makes 1-chloro-4-phenylisoquinoline a key starting material for creating bespoke molecules for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Integration into Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs)

In the field of OLEDs, iridium(III) complexes featuring 1-phenylisoquinoline-based ligands are renowned for their high phosphorescence quantum yields and color tunability, particularly for red and near-infrared (NIR) emission. nih.govias.ac.inacs.org The synthesis of these high-performance emitters often relies on the functionalization of a 1-phenylisoquinoline (B189431) skeleton, where this compound can serve as a crucial intermediate. The chloro group can be readily substituted or engaged in cross-coupling reactions to build the final ligand structure.

For instance, iridium(III) complexes with 1-phenylisoquinoline-4-carbonitrile ligands have been successfully employed in efficient NIR OLEDs. nih.govresearchgate.net The synthesis of such ligands can be envisioned to start from a 4-substituted-1-chloroisoquinoline derivative. The general strategy involves the Suzuki coupling of a substituted phenylboronic acid with a 1-chloroisoquinoline (B32320) derivative to form the 1-phenylisoquinoline core, which is then further elaborated and complexed with iridium. The performance of OLEDs based on such iridium complexes is remarkable, with some devices achieving external quantum efficiencies (EQEs) of over 7% for NIR emission. nih.govresearchgate.net

EmitterHost MaterialDoping Conc. (wt%)EL Max (nm)Max. EQE (%)
Bu-CNIrCBP106937.1
DM-CNIrCBP157147.2

Table 1: Performance of Near-Infrared (NIR) Organic Light-Emitting Diodes (OLEDs) based on Iridium(III) complexes with substituted 1-phenylisoquinoline-4-carbonitrile ligands. Data sourced from nih.gov.

While direct examples of this compound in OPVs are not extensively documented in the literature, the fundamental principles of molecular design for organic solar cells suggest its potential. The development of novel non-fullerene acceptors (NFAs) and donor materials often involves the use of versatile building blocks that can be easily functionalized to tune their electronic energy levels and absorption properties. nih.govossila.comrsc.orgmdpi.com The this compound scaffold, with its reactive chlorine atom, is an ideal candidate for such purposes, allowing for its incorporation into larger conjugated systems designed for efficient charge separation and transport in OPV active layers.

Development of Charge Transport Materials

Efficient charge transport is critical for the performance of organic electronic devices. Materials with high charge carrier mobility are required for both hole-transporting layers (HTLs) and electron-transporting layers (ETLs) in OLEDs and OPVs. The 4-phenylisoquinoline moiety can be incorporated into molecules designed for charge transport. The ability to functionalize the 1-chloro position allows for the synthesis of derivatives with tailored HOMO and LUMO energy levels, which is crucial for matching the energy levels of adjacent layers in a device to ensure efficient charge injection and transport. For example, attaching carbazole (B46965) units, known for their hole-transporting properties, to the isoquinoline (B145761) core via the C1 position is a feasible strategy for creating novel HTL materials.

Ligand Design and Application in Homogeneous and Heterogeneous Catalysis

The isoquinoline framework is a privileged structure in ligand design for asymmetric catalysis, owing to its rigid backbone and the coordinating ability of the nitrogen atom. The this compound derivative is a promising platform for developing novel chiral ligands.

Chiral Ligands for Asymmetric Catalysis

The development of chiral P,N-ligands, which contain both a hard nitrogen donor and a soft phosphorus donor, has been a major focus in asymmetric catalysis. nih.govrsc.orgresearchgate.net The synthesis of such ligands often involves the introduction of a phosphine (B1218219) group onto a chiral nitrogen-containing scaffold. This compound, with its defined stereochemical environment arising from the phenyl group at C4, presents an attractive starting point for creating new classes of chiral P,N-ligands.

A well-known example of a highly successful chiral P,N-ligand based on the isoquinoline scaffold is QUINAP, 1-(2'-diphenylphosphino-1'-naphthyl)isoquinoline. acs.org Its synthesis involves the coupling of a naphthyl boronic acid with a chloroisoquinoline. A similar synthetic strategy can be applied to this compound to generate novel atropisomeric ligands. The steric bulk of the C4-phenyl group would be expected to influence the rotational barrier around the C-N bond, potentially leading to stable atropisomers with unique catalytic properties.

Furthermore, rhodium and iridium complexes bearing chiral phosphine-thiourea ligands have been used for the asymmetric hydrogenation of isoquinolines. rsc.org This highlights the compatibility of the isoquinoline core within chiral catalytic systems. The development of new chiral phosphine ligands derived from this compound could lead to catalysts with improved activity and enantioselectivity for a range of transformations. mdpi.comresearchgate.netnih.govacs.orgescholarship.orgresearchgate.net

Ligand TypeMetalAsymmetric ReactionReference
Chiral DiphosphineCopperHydrophosphination rsc.org
QUINAP (P,N-Ligand)RhodiumHydroboration acs.org
Thiourea-Chiral PhosphineRhodiumHydrogenation rsc.org

Table 2: Examples of Chiral Ligands based on or used for Isoquinoline Scaffolds in Asymmetric Catalysis.

Ligands for Cross-Coupling and Other Organometallic Transformations

The reactivity of the C-Cl bond in this compound makes it a versatile building block for ligands used in various organometallic transformations, including cross-coupling reactions. acs.org The isoquinoline nitrogen can act as a coordinating atom for a metal center, while the C1 position can be functionalized to introduce other coordinating groups, leading to bidentate or polydentate ligands. For example, the chloro group can be displaced by another nitrogen-containing heterocycle to create N,N-type ligands, or by a thiol to generate N,S-ligands. These ligands can then be used to form complexes with metals like palladium, rhodium, or iridium for a variety of catalytic applications.

Development of Functional Polymers and Coordination Polymers Incorporating Isoquinoline Units

The incorporation of specific functional units into polymer backbones can impart them with unique optical, electronic, or catalytic properties. rsc.orgrsc.orgchemistryviews.orgspecificpolymers.com this compound is a promising monomer for the synthesis of such functional polymers. The chloro-substituent can participate in various polymerization reactions, such as polycondensation via cross-coupling reactions. For instance, Kumada or Suzuki-type polycondensations could be employed to create conjugated polymers where the 4-phenylisoquinoline unit is part of the polymer backbone. Such polymers could exhibit interesting photoluminescent or charge-transport properties. mdpi.comdntb.gov.ua

Applications in Fluorescent Probes for Chemical Detection and Imaging (non-biological systems)

The strategic design of fluorescent probes for the selective detection of chemical species is a cornerstone of modern analytical science. While direct applications of this compound in commercially available or widely documented non-biological fluorescent sensors are not extensively detailed in current literature, the inherent characteristics of its molecular framework suggest significant potential. The chloro-substituted isoquinoline moiety serves as a reactive handle for the introduction of various fluorophores and recognition units through well-established synthetic methodologies.

The reactivity of the chlorine atom at the C1 position allows for facile derivatization through cross-coupling reactions such as the Suzuki or Sonogashira reactions. This enables the covalent linking of other aromatic or acetylenic groups, leading to the formation of extended π-conjugated systems. These systems are often the basis for "push-pull" chromophores, where electron-donating and electron-withdrawing groups are strategically placed to induce intramolecular charge transfer (ICT) upon photoexcitation. The resulting photophysical properties, including absorption and emission wavelengths, can be highly sensitive to the surrounding chemical environment.

For instance, the nitrogen atom within the isoquinoline ring can act as a protonation site. This property can be harnessed to create colorimetric and fluorometric pH sensors. acs.org In such systems, changes in pH can alter the electronic structure of the molecule, leading to observable shifts in the fluorescence emission. acs.org This principle allows for the development of sensors that can detect acidic or basic vapors and analytes in non-aqueous solutions.

The general approach to developing a fluorescent sensor from this compound would involve the substitution of the chlorine atom with a moiety capable of interacting with a specific analyte. This could be a crown ether for cation detection, a ligand with an affinity for heavy metal ions, or a group that reacts selectively with a particular neutral molecule. The binding or reaction event would then modulate the photophysical properties of the core fluorophore, resulting in a detectable change in fluorescence intensity or wavelength.

Table 1: Potential Non-Biological Fluorescent Probe Applications Based on this compound Derivatives

Target AnalyteProposed Sensor Design PrinciplePotential Detection Mechanism
pH Introduction of a proton-sensitive group or utilization of the isoquinoline nitrogen.Modulation of intramolecular charge transfer (ICT) upon protonation/deprotonation, leading to a ratiometric or "on-off" fluorescence response.
Metal Cations (e.g., Li+, Na+, K+) Covalent attachment of a crown ether or similar ionophore at the C1 position.Conformational changes upon cation binding, affecting the fluorophore's quantum yield or emission wavelength.
Heavy Metal Ions (e.g., Hg2+, Pb2+, Cd2+) Incorporation of a soft-donor ligand (e.g., containing sulfur or nitrogen atoms).Chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET) quenching upon ion coordination.
Anions (e.g., F-, CN-) Functionalization with Lewis acidic moieties (e.g., boronic acids) or groups capable of hydrogen bonding.Anion binding induces electronic perturbations in the fluorophore, causing a change in the fluorescence signal.

Precursor for Advanced Dye and Pigment Technologies

The use of this compound and its isomers as precursors for advanced dyes and pigments is an area of active research, with a focus on creating materials with unique photophysical and chiroptical properties. The synthesis of novel dyes often leverages the reactivity of the chloro-substituent to build larger, more complex aromatic structures.

A notable example involves the use of the closely related isomer, 1-chloro-8-phenylisoquinoline, in the synthesis of a class of dyes known as azaborahelicenes. Current time information in Bangalore, IN. In this synthetic pathway, the chloro-isoquinoline derivative serves as a key intermediate that is transformed into borylated dyes. Current time information in Bangalore, IN. These resulting dyes exhibit fascinating properties, including intramolecular charge-transfer (ICT) characteristics. Current time information in Bangalore, IN. The degree of this charge transfer can be tuned by attaching different electron-donating or electron-withdrawing groups to the aromatic system. Current time information in Bangalore, IN.

The photophysical properties of these dyes are of significant interest. For example, the introduction of a strong electron-donating group like a dimethylamino (NMe2) moiety can lead to a pronounced ICT character. Current time information in Bangalore, IN. This has a direct impact on the absorption and emission wavelengths of the dye. Furthermore, the helical nature of these azaborahelicene structures can result in chiroptical activity, meaning they interact differently with left- and right-circularly polarized light. Current time information in Bangalore, IN. Enantiomers of these dyes have been shown to exhibit circularly polarized luminescence (CPL), a property that is highly sought after for applications in 3D displays, advanced encryption, and as probes in stereoselective sensing. Current time information in Bangalore, IN.

Theoretical calculations and experimental data have confirmed that the electronic and optical properties of these dyes are highly dependent on their molecular structure, which can be systematically modified starting from the chloro-phenylisoquinoline precursor. Current time information in Bangalore, IN.

Table 2: Photophysical Properties of an Exemplary Dye Derived from a Phenylisoquinoline Precursor

Dye DerivativeAbsorption Max (nm)Emission Max (nm)Quantum Yield (Φ)Key Feature
Azaborahelicene-NMe2 ~450 nm~550 nmModerateStrong Intramolecular Charge Transfer (ICT)
Azaborahelicene-Naphthyl ~400 nm~500 nmModerate to HighExtended π-conjugation
Azaborahelicene-Pyrenyl ~420 nm~520 nmHighSignificant chiroptical response and CPL activity

Data is representative of findings for dyes synthesized from 1-chloro-8-phenylisoquinoline and illustrates the potential for derivatives of this compound. Current time information in Bangalore, IN.

The development of such advanced dyes and pigments from the this compound scaffold opens up possibilities for new materials with tailored optical and electronic properties for a wide range of applications in materials science.

Future Research Trajectories and Emerging Paradigms for 1 Chloro 4 Phenylisoquinoline Research

Innovations in Sustainable and Eco-Friendly Synthetic Strategies

The future synthesis of 1-Chloro-4-phenylisoquinoline and its derivatives is poised for a green transformation, moving away from stoichiometric reagents and harsh conditions towards more sustainable methodologies. A key area of development will be the replacement of precious metal catalysts, such as palladium, with more abundant and less toxic alternatives. Research on related isoquinoline (B145761) structures has demonstrated the feasibility of using iron catalysts for C-C bond formation. For instance, the synthesis of a 4-phenylisoquinoline-3-carboxylate derivative has been achieved through an iron-catalyzed hydrogen atom transfer (HAT) driven reaction, showcasing a promising eco-friendly approach. ub.edu

Future strategies will likely focus on:

Earth-Abundant Metal Catalysis: Expanding the use of catalysts based on iron, copper, and manganese for the key C-C and C-N bond-forming reactions required for the isoquinoline core and its functionalization.

C-H Activation: Direct C-H functionalization of the isoquinoline and phenyl rings would represent a highly atom-economical approach, avoiding the need for pre-functionalized starting materials like boronic acids or organohalides.

Photoredox and Electrocatalytic Methods: Utilizing light or electricity to drive synthetic transformations can significantly reduce the reliance on chemical oxidants and reductants, minimizing waste generation.

Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to traditional batch processes.

Exploration of Novel Reactivity Patterns and Unconventional Transformations

The chlorine atom at the C1 position of this compound is a key functional handle, traditionally exploited for nucleophilic substitution and cross-coupling reactions. However, future research will explore more unconventional transformations to unlock new synthetic possibilities.

Emerging areas of interest include:

Novel Coupling Methodologies: Beyond standard Suzuki and Buchwald-Hartwig reactions, new iron-catalyzed cross-coupling reactions driven by hydrogen atom transfer (HAT) are being developed for related heterocycles. ub.edu Applying these methods to this compound could provide new pathways to previously inaccessible derivatives.

Development of Chiral Ligands: The rigid, sterically defined biaryl backbone of 4-phenylisoquinoline (B177005) makes it an attractive scaffold for chiral ligands. Research on the selective cross-coupling of related dichloroisoquinolines has led to the synthesis of axially chiral N-heterocyclic carbene (NHC) ligands and their corresponding gold complexes. researchgate.net This suggests a significant future trajectory for this compound in the development of new catalysts for asymmetric synthesis.

Late-Stage Functionalization: The development of reactions that selectively modify the molecule's core structure after its initial synthesis is a major goal. This would allow for the rapid generation of a diverse library of compounds for screening in materials science applications.

Integration into Supramolecular Chemistry and Self-Assembly Systems

The planar, aromatic structure of the 4-phenylisoquinoline core makes it an ideal building block (tecton) for the construction of highly ordered supramolecular architectures. The non-covalent interactions of these systems are governed by shape, size, and electronic properties, areas where this scaffold offers significant potential.

Future research is expected to explore:

Host-Guest Systems: The incorporation of isoquinoline units into larger macrocyclic hosts, such as resorcin researchgate.netarene cavitands, has been shown to create specific binding cavities. researchgate.net this compound could be used to construct novel hosts with unique recognition properties for sensing or separation applications.

Self-Assembled Materials: The propensity of planar aromatic molecules to engage in π-π stacking can be harnessed to direct the self-assembly of molecules into higher-order structures like nanofibers, gels, or liquid crystals. Research on biisoquinoline metal complexes demonstrates their ability to interact with and recognize other molecular structures, a principle that can be extended to non-biomedical self-assembly. bham.ac.uk

Molecular Switches: By incorporating photo- or electro-responsive groups, derivatives of this compound could be designed to act as molecular switches, where the assembly and disassembly of a supramolecular structure can be controlled by an external stimulus.

Development of High-Performance Materials with Enhanced Optoelectronic Properties

One of the most promising future directions for this compound lies in the field of materials science, particularly for optoelectronic applications like Organic Light-Emitting Diodes (OLEDs). The phenylisoquinoline core is a well-established component of high-performance phosphorescent emitters.

A Korean patent highlights a key application where this compound is used as a reactant to synthesize a host material for a green phosphorescent OLED. google.com The resulting material is noted for its excellent thermal stability and ability to form the foundation of devices with low driving voltages, high efficiency, and long operational lifespans. google.com

The broader family of phenylisoquinoline derivatives, often complexed with heavy metals like iridium or platinum, exhibits favorable photophysical properties for OLEDs. researchgate.netresearchgate.netiitm.ac.in These properties, such as high quantum yields and tunable emission colors, are critical for creating vibrant and efficient displays.

Future research will likely focus on:

Novel Host and Emitter Design: Using this compound as a starting point to create new host materials and phosphorescent emitters with improved charge transport, thermal stability, and specific emission characteristics (e.g., deep blue or stable red).

Tuning Photophysical Properties: Systematically modifying the substituents on the phenyl and isoquinoline rings to fine-tune the emission wavelength, quantum efficiency, and excited-state lifetimes of the resulting materials.

Thermally Activated Delayed Fluorescence (TADF): Designing metal-free emitters based on the this compound scaffold that can harvest triplet excitons through TADF, offering a cost-effective alternative to phosphorescent materials.

The table below summarizes the performance of a material synthesized using this compound as a key reactant in an OLED device, as described in the patent literature.

PropertyValue
ReactantThis compound
Product Yield78%
ApplicationGreen Organic Electroluminescent Device
Role of ProductPhosphorescent Host Material
Stated AdvantagesExcellent Thermal Stability, High Efficiency, Low Driving Voltage, Long Lifespan
Data sourced from patent KR20150034029A. google.com

Interdisciplinary Approaches and Synergistic Research Opportunities (excluding biomedical applications)

Advancing the science of this compound will require increased collaboration between different scientific disciplines. The development of new materials and systems is no longer the sole domain of synthetic chemists.

Key synergistic opportunities include:

Computational Chemistry and Materials Design: The use of computational tools, such as Density Functional Theory (DFT), can predict the electronic and photophysical properties of new this compound derivatives before they are synthesized. This in silico screening can guide synthetic efforts towards the most promising candidates for applications in organic electronics, saving significant time and resources.

Organic Synthesis and Device Engineering: A close feedback loop between synthetic chemists creating new materials and engineers fabricating and testing devices is crucial. This collaboration allows for the rapid optimization of molecular structures to achieve desired device performance metrics, such as efficiency, color purity, and operational stability in OLEDs. google.comresearchgate.net

Materials Science and Nanoscience: Exploring the incorporation of this compound-based molecules into nanoscale structures, such as nanoparticles or thin films, could unlock novel properties and applications in areas like chemical sensing or advanced coatings.

By fostering these interdisciplinary partnerships, the research community can fully exploit the potential of the this compound scaffold, paving the way for the next generation of advanced materials and chemical technologies.

Q & A

Basic Question: What are the optimal synthetic routes for 1-Chloro-4-phenylisoquinoline, and how do reaction conditions influence yield?

Answer:
The synthesis of halogenated isoquinoline derivatives typically involves cyclization of substituted precursors or halogenation of pre-formed isoquinoline scaffolds. For example, chloro-substituted analogs are synthesized via Friedel-Crafts alkylation or Ullmann coupling, with critical variables including:

  • Temperature : Elevated temperatures (80–120°C) improve reaction rates but may degrade thermally sensitive intermediates .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution efficiency for chlorine incorporation .
  • Catalysts : Copper(I) iodide or palladium catalysts are used in cross-coupling reactions to attach the phenyl group .
    Purification via column chromatography (silica gel, hexane/ethyl acetate gradients) is standard for isolating high-purity products .

Basic Question: How can spectroscopic methods (NMR, IR, MS) confirm the structure of this compound?

Answer:

  • ¹H/¹³C NMR : The aromatic proton environment (δ 7.2–8.5 ppm) and coupling patterns distinguish the isoquinoline core. Chlorine’s electron-withdrawing effect deshields adjacent carbons (e.g., C4 at ~140 ppm in ¹³C NMR) .
  • IR : Stretching frequencies for C-Cl bonds appear at 550–650 cm⁻¹, while aromatic C-H bending is observed at 700–800 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₁₅H₁₀ClN), with fragmentation patterns reflecting loss of Cl (35/37 amu isotopic splitting) .

Advanced Question: How does the chlorine substituent at position 1 influence the compound’s reactivity in cross-coupling reactions?

Answer:
The C1 chlorine atom acts as a directing group, facilitating regioselective functionalization. For example:

  • Suzuki-Miyaura Coupling : Chlorine’s electronegativity activates the adjacent carbon for palladium-catalyzed aryl-aryl bond formation. Substitution at C1 is sterically hindered compared to C4, favoring meta-substitution on the phenyl ring .
  • Nucleophilic Aromatic Substitution : Chlorine can be replaced by amines or alkoxides under high-temperature, base-mediated conditions (e.g., K₂CO₃ in DMF at 100°C) .
    Comparative studies of 1-Cl vs. 4-Cl analogs show lower yields in 1-substituted derivatives due to steric hindrance .

Advanced Question: What strategies resolve contradictions in reported biological activity data for this compound derivatives?

Answer:
Discrepancies in bioactivity (e.g., IC₅₀ values) often stem from:

  • Purity variations : Impurities >5% (e.g., dechlorinated byproducts) can skew results. Validate purity via HPLC (>98%) and elemental analysis .
  • Solubility differences : Use standardized solvents (e.g., DMSO for in vitro assays) and report concentrations at the point of administration .
  • Structural analogs : Compare activity against 1-Chloro-7-fluoro-4-ethoxyisoquinoline () to isolate electronic vs. steric effects of substituents.

Advanced Question: How can computational modeling predict the binding affinity of this compound to kinase targets?

Answer:

  • Docking Simulations : Use software like AutoDock Vina to model interactions with ATP-binding pockets (e.g., EGFR kinase). The chlorine atom’s hydrophobic contact with Val702 improves binding affinity .
  • QSAR Studies : Correlate Hammett σ values of substituents with inhibitory activity. Chlorine’s σₚ (-0.23) enhances electron density at the isoquinoline N-atom, improving H-bonding with Lys721 .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to identify critical residues for mutagenesis validation .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure (GHS H315/H319) .
  • Ventilation : Use fume hoods to prevent inhalation of fine powders (GHS H335) .
  • Spill Management : Neutralize spills with activated charcoal, then dispose as hazardous waste .

Advanced Question: How do steric and electronic effects of the phenyl group at C4 modulate the compound’s photophysical properties?

Answer:

  • UV-Vis Spectroscopy : The phenyl ring’s conjugation extends π-system delocalization, red-shifting λₘₐₓ to ~320 nm (vs. ~290 nm for unsubstituted isoquinoline) .
  • Fluorescence Quenching : Electron-withdrawing chlorine at C1 reduces quantum yield (Φ <0.1) compared to non-halogenated analogs (Φ ~0.3) due to enhanced intersystem crossing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.